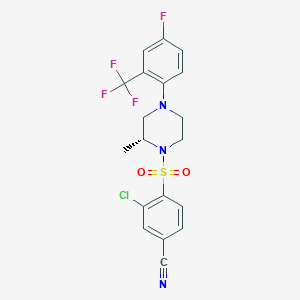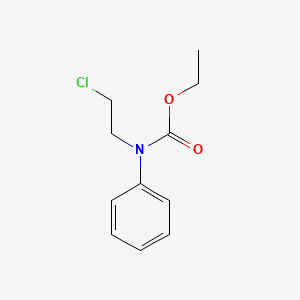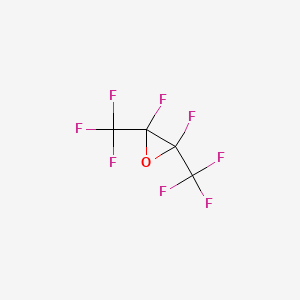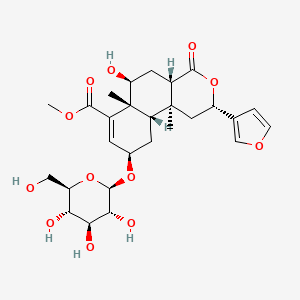
(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is a complex organic compound that features a combination of chloro, fluoro, trifluoromethyl, and piperazinylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves multiple steps, typically starting with the preparation of the core benzonitrile structureThe piperazinylsulfonyl group is introduced via nucleophilic substitution reactions, often using piperazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its structural features suggest it could be a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Shares the fluoro and trifluoromethyl groups but lacks the piperazinylsulfonyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains similar fluoro and trifluoromethyl groups but has a pyridine ring instead of a benzonitrile structure.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the other functional groups present in the target compound.
Uniqueness
This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H16ClF4N3O2S |
|---|---|
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C19H16ClF4N3O2S/c1-12-11-26(17-4-3-14(21)9-15(17)19(22,23)24)6-7-27(12)30(28,29)18-5-2-13(10-25)8-16(18)20/h2-5,8-9,12H,6-7,11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
CZCHJZVFTFTEAX-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F |
Kanonische SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)


![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)





![Benzo[f]quinazoline](/img/structure/B14752245.png)


